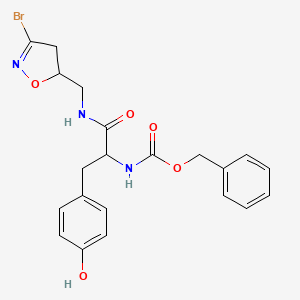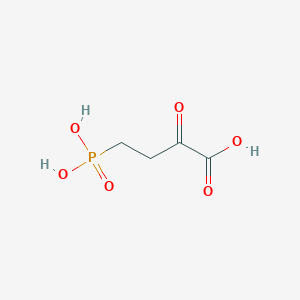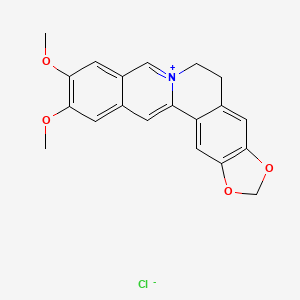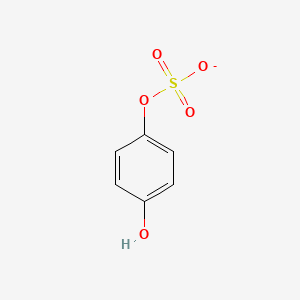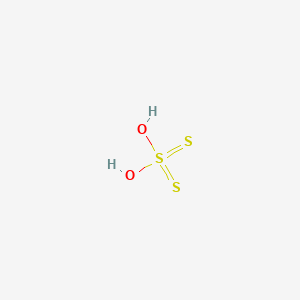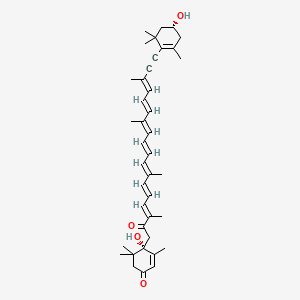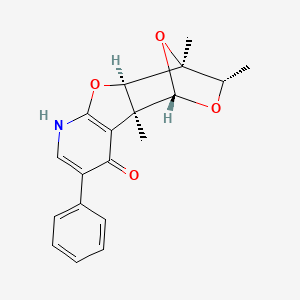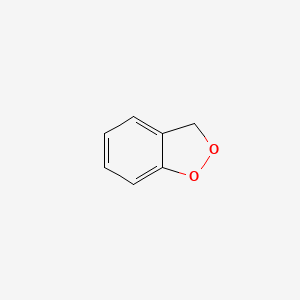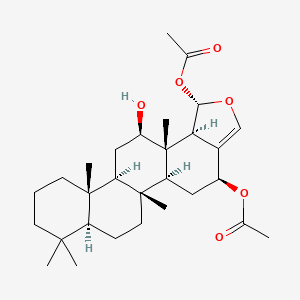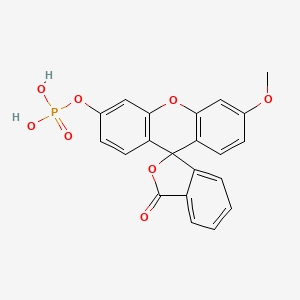
3-O-methylfluorescein phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-methylfluorescein phosphate is a chemical compound used primarily in biochemical research. It is a derivative of fluorescein, a widely used fluorescent dye. This compound is particularly useful in the fluorimetric determination of phosphatase activity, making it valuable in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-methylfluorescein phosphate typically involves the methylation of fluorescein followed by phosphorylation. The reaction conditions often require the use of methylating agents such as methyl iodide or dimethyl sulfate, and phosphorylation agents like phosphorus oxychloride or phosphoric acid. The reactions are usually carried out under controlled temperatures and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same methylation and phosphorylation steps, but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-O-methylfluorescein phosphate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction is catalyzed by phosphatases, leading to the removal of the phosphate group.
Oxidation and Reduction: These reactions can alter the fluorescence properties of the compound.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphatases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in aqueous solutions at controlled pH and temperature .
Major Products Formed
The major products formed from these reactions include fluorescein derivatives and various phosphorylated compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
3-O-methylfluorescein phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays.
Biology: The compound is employed in the study of enzyme kinetics, particularly phosphatases.
Medicine: It is used in diagnostic assays to detect phosphatase activity in biological samples.
Industry: The compound is used in the development of fluorescent dyes and markers for various industrial applications
Mechanism of Action
The mechanism of action of 3-O-methylfluorescein phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the removal of the phosphate group, resulting in the formation of 3-O-methylfluorescein. This reaction is accompanied by a change in fluorescence, which can be measured to determine the activity of the phosphatase. The molecular targets include various phosphatases, and the pathways involved are related to phosphate metabolism .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: The parent compound, widely used as a fluorescent dye.
3-O-methylfluorescein: A derivative without the phosphate group, used in similar applications.
Fluorescein diacetate: Another derivative used in cell viability assays.
Uniqueness
3-O-methylfluorescein phosphate is unique due to its specific application in phosphatase assays. The presence of the phosphate group allows it to be selectively hydrolyzed by phosphatases, making it a valuable tool in enzyme kinetics studies. Its fluorescence properties also make it suitable for various analytical applications .
Properties
Molecular Formula |
C21H15O8P |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate |
InChI |
InChI=1S/C21H15O8P/c1-26-12-6-8-16-18(10-12)27-19-11-13(29-30(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(22)28-21/h2-11H,1H3,(H2,23,24,25) |
InChI Key |
QWBZNOKUBXSLRE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3 |
Synonyms |
3-O-methylfluorescein phosphate 3-O-MFP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


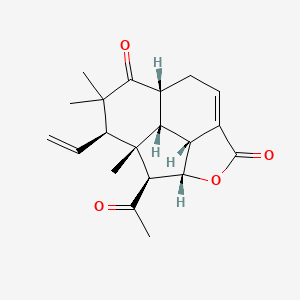
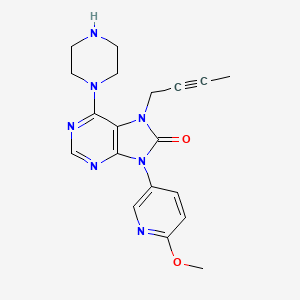
![N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide](/img/structure/B1258789.png)
